molecular formula C10H9BFNO3 B12862331 (7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid

(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid

Cat. No.: B12862331
M. Wt: 220.99 g/mol
InChI Key: VMRLYKHJJLYUMP-UHFFFAOYSA-N
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Description

(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a boronic acid group attached to a fluoro-substituted isoquinoline ring, making it a valuable candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid typically involves multi-step organic synthesis. One common method includes the following steps:

    Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.

    Boronic Acid Introduction: The boronic acid group can be introduced via a Suzuki-Miyaura coupling reaction, where a boronic acid derivative reacts with a halogenated isoquinoline in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The carbonyl group in the isoquinoline ring can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives of the isoquinoline ring.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

(7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions.

    Biology: Investigated for its potential as a probe in biological assays and as a precursor for bioactive molecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and receptor binding studies.

    Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    (7-Fluoro-5-methyl-1-oxo-1,2-dihydroisoquinolin-3-yl)boronic acid: shares similarities with other boronic acid derivatives such as phenylboronic acid, benzylboronic acid, and isoquinoline boronic acids.

Uniqueness

    Fluorine Substitution: The presence of the fluorine atom at the 7th position enhances the compound’s stability and reactivity.

    Isoquinoline Core: The isoquinoline ring provides a unique scaffold for further functionalization and biological activity.

Properties

Molecular Formula

C10H9BFNO3

Molecular Weight

220.99 g/mol

IUPAC Name

(7-fluoro-5-methyl-1-oxo-2H-isoquinolin-3-yl)boronic acid

InChI

InChI=1S/C10H9BFNO3/c1-5-2-6(12)3-8-7(5)4-9(11(15)16)13-10(8)14/h2-4,15-16H,1H3,(H,13,14)

InChI Key

VMRLYKHJJLYUMP-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C(C=C2C)F)C(=O)N1)(O)O

Origin of Product

United States

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